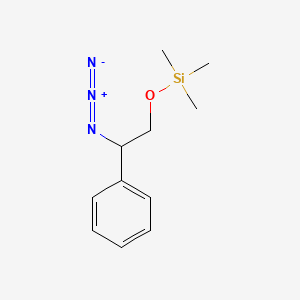
Silane, (2-azido-2-phenylethoxy)trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (2-azido-2-phenylethoxy)trimethyl-, is an organosilicon compound that features a trimethylsilyl group attached to a 2-azido-2-phenylethoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (2-azido-2-phenylethoxy)trimethyl-, typically involves the reaction of chlorotrimethylsilane with sodium azide in the presence of a solvent such as diethylene glycol dimethyl ether. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters, including temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Silane, (2-azido-2-phenylethoxy)trimethyl-, undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of silicon.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Formation of amine derivatives.
Oxidation: Formation of oxidized silicon compounds.
Scientific Research Applications
Silane, (2-azido-2-phenylethoxy)trimethyl-, has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing azido groups into organic molecules, facilitating the synthesis of complex organic compounds.
Materials Science: Employed in the preparation of silicon-based materials with unique properties, such as enhanced thermal stability and mechanical strength.
Biology and Medicine: Utilized in the development of bioconjugates and drug delivery systems due to its ability to form stable linkages with biomolecules.
Mechanism of Action
The mechanism of action of Silane, (2-azido-2-phenylethoxy)trimethyl-, involves the reactivity of the azido group. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is harnessed in various applications, including bioconjugation and materials synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used.
Comparison with Similar Compounds
Similar Compounds
Azidotrimethylsilane: Similar in structure but lacks the phenylethoxy moiety.
Trimethylsilane: Contains a trimethylsilyl group but lacks the azido and phenylethoxy groups.
Phenyltrimethoxysilane: Contains a phenyl group attached to a trimethoxysilyl group but lacks the azido functionality.
Uniqueness
Silane, (2-azido-2-phenylethoxy)trimethyl-, is unique due to the presence of both the azido and phenylethoxy groups, which confer distinct reactivity and properties. This combination allows for versatile applications in organic synthesis, materials science, and bioconjugation, making it a valuable compound in various research and industrial fields .
Properties
CAS No. |
105256-36-8 |
|---|---|
Molecular Formula |
C11H17N3OSi |
Molecular Weight |
235.36 g/mol |
IUPAC Name |
(2-azido-2-phenylethoxy)-trimethylsilane |
InChI |
InChI=1S/C11H17N3OSi/c1-16(2,3)15-9-11(13-14-12)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 |
InChI Key |
ASHOGMSZNMABLD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCC(C1=CC=CC=C1)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















